molecular formula C14H19N3O3S B6987044 N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6987044
M. Wt: 309.39 g/mol
InChI Key: RZRVPHIUUJCHRK-UHFFFAOYSA-N
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Description

N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with a unique structure that includes an isoquinoline core

Properties

IUPAC Name

N-[2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-21(2,20)16-13(18)9-15-14(19)17-8-7-11-5-3-4-6-12(11)10-17/h3-6H,7-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRVPHIUUJCHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)CNC(=O)N1CCC2=CC=CC=C2C1)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with dimethyl sulfoxide (DMSO) and other reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives .

Scientific Research Applications

N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

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